molecular formula C7H8N2 B1279990 4-Ethynyl-1,3-dimethyl-1H-pyrazole CAS No. 61514-53-2

4-Ethynyl-1,3-dimethyl-1H-pyrazole

Cat. No.: B1279990
CAS No.: 61514-53-2
M. Wt: 120.15 g/mol
InChI Key: DEQRCEZDXARLDX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Chemical and Related Research Disciplines

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. chim.itnih.gov Its prevalence in a multitude of biologically active compounds underscores its importance as a "privileged scaffold," a molecular framework that is frequently found in drugs and other bioactive molecules. chim.it The unique structural and electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of therapeutic agents. nih.gov

The versatility of the pyrazole core is demonstrated by its presence in a wide range of FDA-approved drugs with diverse pharmacological activities. These include anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib (B193316) and ruxolitinib, and treatments for erectile dysfunction like sildenafil. nih.govnih.gov The pyrazole moiety's ability to serve as a bioisostere for other aromatic rings allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov

Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals, such as herbicides and fungicides, as well as in the development of dyes and fluorescent materials. nih.govmdpi.com The synthetic accessibility and the potential for functionalization at various positions on the ring further contribute to the widespread interest in this heterocyclic system among researchers in chemistry and related fields. chim.itmdpi.com

Positioning of 4-Ethynyl-1,3-dimethyl-1H-pyrazole within Ethynyl (B1212043) Pyrazole Chemistry

Within the broader class of pyrazoles, those bearing an ethynyl group (a carbon-carbon triple bond) represent a particularly reactive and versatile subset. The introduction of the ethynyl moiety onto the pyrazole ring opens up a wealth of synthetic possibilities, primarily due to the reactivity of the alkyne.

Synthesis: The synthesis of ethynyl pyrazoles can be achieved through various methods. A prominent strategy is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly efficient for introducing the ethynyl group onto a pre-formed pyrazole ring. Other methods include the [3+2] cycloaddition reactions of 1,3-dipoles with alkynes. chim.it

Reactivity and Applications: The terminal alkyne of ethynyl pyrazoles is a key functional handle for further molecular elaboration. It readily participates in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is highly efficient and regioselective, making it a powerful tool for linking the pyrazole scaffold to other molecules in drug discovery and material science.

This compound as a Building Block: this compound, with its specific substitution pattern, is a valuable building block in organic synthesis. The methyl groups at positions 1 and 3 influence the electronic properties and steric environment of the pyrazole ring, which can in turn affect its reactivity and the properties of the resulting products. The ethynyl group at position 4 is poised for a variety of chemical transformations. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its utility in several areas:

Medicinal Chemistry: As a substituted ethynyl pyrazole, it can serve as a synthon for the creation of more complex molecules with potential biological activity. For instance, pyrazole derivatives are known to act as kinase inhibitors, which are important targets in cancer therapy. The ethynyl group can be used to link the pyrazole core to other pharmacophores to create targeted therapeutics.

Organic Synthesis: The compound can be used in a variety of coupling reactions beyond click chemistry, such as other cross-coupling reactions, to construct larger, more complex molecular architectures.

Material Science: The rigid, linear nature of the ethynyl group, combined with the aromatic pyrazole ring, makes it a candidate for incorporation into polymers and other materials with specific electronic or photophysical properties.

The table below summarizes the basic properties of this compound and a related isomer.

PropertyThis compound4-Ethynyl-1-methyl-1H-pyrazole
Molecular Formula C₇H₈N₂C₆H₆N₂
Molecular Weight 120.15 g/mol lab-chemicals.com106.13 g/mol sigmaaldrich.com
CAS Number 61514-53-2 lab-chemicals.com39806-89-8 sigmaaldrich.com

In essence, while detailed research on this compound is limited, its structural features firmly place it within the important class of ethynyl pyrazoles. Its value lies in its potential as a versatile building block for the synthesis of a wide range of functional molecules with applications spanning from medicine to materials science. Further research into the specific reactivity and applications of this compound could unveil novel and valuable contributions to these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRCEZDXARLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486012
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61514-53-2
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-1,3-dimethyl-1H-pyrazole
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Chemical Reactivity and Derivatization of 4 Ethynyl 1,3 Dimethyl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, enabling a variety of transformations that are foundational in medicinal chemistry and materials science.

Click Chemistry Applications (e.g., for 1,2,3-Triazole Formation)

The terminal alkyne of 4-ethynyl-1,3-dimethyl-1H-pyrazole is an ideal participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is known for its reliability and compatibility with a wide range of functional groups and aqueous conditions. nih.gov

In a typical CuAAC reaction, this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole. The resulting triazole products are of significant interest in drug discovery due to their ability to mimic peptide bonds and engage in hydrogen bonding.

Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially toxic copper catalyst. nih.gov This "bioorthogonal" approach is particularly valuable for in vivo applications. nih.gov While not explicitly detailed for this compound in the provided context, its terminal alkyne structure makes it a suitable candidate for such catalyst-free click reactions with strained cyclooctynes.

The versatility of click chemistry has made it a cornerstone in various scientific fields, from the development of radiopharmaceuticals to materials science. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The ethynyl group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira reaction is prized for its mild reaction conditions, often conducted at room temperature with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for a Sonogashira coupling involving this compound is as follows:

Reaction Scheme: Sonogashira Coupling

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Product
This compound Aryl/Vinyl Halide (e.g., R-X) Palladium complex (e.g., Pd(PPh₃)₄) Copper(I) salt (e.g., CuI) Amine (e.g., Et₃N) 4-(Arylethynyl)-1,3-dimethyl-1H-pyrazole

This reaction has been instrumental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The ability to introduce a wide variety of aryl or vinyl substituents onto the ethynyl group of this compound highlights the synthetic utility of this reaction. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orglibretexts.org

Hydration and Cyclization Reactions

The ethynyl group of this compound can undergo hydration reactions, typically in the presence of an acid catalyst, to form the corresponding methyl ketone. This transformation proceeds via the initial formation of an enol intermediate which then tautomerizes to the more stable keto form.

Furthermore, the reactivity of the alkyne can be harnessed in intramolecular cyclization reactions, especially when a suitably positioned nucleophile is present in a substituent on the pyrazole (B372694) ring. While specific examples for this compound are not detailed in the provided search results, domino reactions involving Sonogashira coupling followed by cyclization are a known strategy for synthesizing fused heterocyclic systems like benzofurans. organic-chemistry.org

Reactivity of the Pyrazole Ring System in this compound

The pyrazole ring itself is an aromatic heterocycle and exhibits reactivity characteristic of such systems, including electrophilic substitution and modifications at its nitrogen atoms.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. In the case of 1,3-dimethylpyrazole, the substitution typically occurs at the C4 position. Kinetic studies on the nitration and hydrogen exchange of 1,3,5-trimethylpyrazole (B15565) have shown that these electrophilic substitution reactions occur at the 4-position. rsc.org For 1,3,5-trimethylpyrazole, nitration proceeds on the conjugate acid, while hydrogen exchange can occur on either the free base or the conjugate acid depending on the acidity of the medium. rsc.org Given the structural similarity, it is expected that this compound would direct electrophiles to the C5 position, as the C4 position is already substituted.

N-Alkylation and N-Arylation Strategies

While this compound already has methyl groups at both nitrogen atoms, the broader context of pyrazole chemistry includes extensive research into N-alkylation and N-arylation strategies. These reactions are crucial for modifying the properties and applications of pyrazole-containing compounds. google.com

For pyrazoles that are unsubstituted at one or both nitrogen atoms, N-alkylation can be achieved using various alkylating agents under basic conditions. google.comacs.org Industrial methods often favor the N-alkylation of N-unsubstituted pyrazoles as a more economical route than starting with N-monosubstituted hydrazines. google.comgoogle.com

N-arylation of pyrazoles can be accomplished through several methods, including copper-catalyzed reactions with aryl halides or arylboronic acids, and palladium-catalyzed couplings with aryl triflates. organic-chemistry.org A transition-metal-free approach using diaryliodonium salts has also been developed for the N-arylation of pyrazoles under mild conditions. nih.gov

These derivatization strategies, while not directly applicable to the fully N-substituted this compound, are fundamental to the synthesis of a diverse library of pyrazole derivatives with varying electronic and steric properties.

Formation of Mesomeric Betaines and Related Species from this compound Analogues (e.g., Pyrazolium-4-acetylenides)

The formation of mesomeric betaines from pyrazole derivatives is a subject of significant interest in synthetic chemistry. While direct studies on this compound forming pyrazolium-4-acetylenides are not extensively detailed in the provided context, the behavior of analogous pyrazolium (B1228807) carboxylates provides a strong model for understanding these potential reactions. Mesomeric betaines are neutral compounds with delocalized positive and negative charges. In the pyrazole series, cross-conjugated heterocyclic mesomeric betaines, such as pyrazolium-4-carboxylate, have been synthesized and studied. researchgate.net These compounds are notable for their zwitterionic character and serve as important precursors in organic synthesis.

The synthesis of these betaines often involves the quaternization of a pyrazole derivative followed by a deprotonation or decarboxylation step. For instance, the synthesis of a pyrazolium-4-carboxylate, an analog of a pyrazolium-4-acetylenide, demonstrates the stability and reactivity of such species. researchgate.net These betaines exist as stable, crystalline solids, and their structure is characterized by a separation of charge between the pyrazolium ring and the exocyclic anionic group.

Interconversion with Ylides and N-Heterocyclic Carbenes

The chemistry of pyrazolium-derived mesomeric betaines is intrinsically linked to that of N-heterocyclic carbenes (NHCs) and ylides. researchgate.net The decarboxylation of pyrazolium-4-carboxylates, for example, is a method explored for the generation of pyrazol-4-ylidenes, a type of "remote" N-heterocyclic carbene (rNHC). researchgate.net However, this transformation requires significantly more energy compared to the generation of normal NHCs from pyrazolium-3-carboxylates. researchgate.net

Nitrile ylides, which are 1,3-dipoles, exhibit diverse electronic configurations and can possess both zwitterionic and carbenic character. nih.gov This duality allows them to participate in a variety of cycloaddition reactions. nih.gov The interconversion between a pyrazolium-4-acetylenide (a type of betaine) and a corresponding vinylidene-carbene is a plausible, though energetically demanding, pathway. This relationship highlights the potential for these pyrazole derivatives to act as precursors to highly reactive carbene intermediates, which are valuable in catalysis and the synthesis of complex molecules. researchgate.netnih.gov

Role as a Synthetic Building Block for Complex Heterocycles

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, and ethynyl-substituted pyrazoles like this compound are particularly valuable as synthetic building blocks. sigmaaldrich.comnih.gov The ethynyl group provides a reactive handle for a wide array of chemical transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions.

The versatility of pyrazole derivatives is demonstrated in the synthesis of various fused and substituted heterocyclic systems. For example, 1,3-diphenylpyrazole-4-carboxaldehyde, an aldehyde analog, reacts with active methylene (B1212753) compounds, hydrazines, and aniline (B41778) derivatives to produce a diverse range of more complex structures, including other pyrazoles and fused pyridine (B92270) derivatives. ekb.eg The reactions often proceed through condensation and cyclization pathways, underscoring the utility of the pyrazole core as a template for building molecular complexity. ekb.eg

Furthermore, pyrazole-based compounds are used in the construction of novel heterocycles with potential pharmacological activities. nih.gov The reaction of acetyl-pyrazole carbonitriles with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can yield versatile intermediates that undergo further cycloadditions to create elaborate, multi-ring pyrazole systems. nih.gov These synthetic strategies showcase the importance of functionalized pyrazoles as key starting materials in the development of new chemical entities. mdpi.com

Computational and Theoretical Studies on 4 Ethynyl 1,3 Dimethyl 1h Pyrazole and Analogues

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or higher, are routinely employed to determine optimized geometries, vibrational frequencies, and a host of electronic properties. sigmaaldrich.comnih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. cwu.edu

In computational studies of pyrazole analogues, the HOMO is typically found to have significant π-character and is distributed across the pyrazole ring. The LUMO is also a π* orbital, often with contributions from the substituents. For 4-ethynyl-1,3-dimethyl-1H-pyrazole, the HOMO would be localized primarily on the pyrazole ring, while the LUMO would likely have significant contributions from the π-system of the ethynyl (B1212043) group. A small HOMO-LUMO gap suggests that the molecule is chemically reactive, with the charge transfer occurring within the molecule upon electronic excitation. researchgate.net DFT calculations on various pyrazole derivatives have been used to compute these energy levels and correlate them with observed chemical behavior. beilstein-journals.orgresearchgate.net

Table 1: Representative Calculated HOMO-LUMO Energies and Gaps for Substituted Pyrazole Analogues using DFT.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference Finding
Generic Pyrazole Derivative 1-6.25-1.544.71A relatively large gap suggests high stability.
Generic Pyrazole Derivative 2-5.98-2.013.97A smaller gap indicates higher reactivity and potential for charge transfer. researchgate.net
2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine (E-isomer)-6.59-2.873.72The calculated HOMO-LUMO energy gap for the E-isomer is 0.13705 Hartree (approx. 3.72 eV). cwu.edu
2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine (Z-isomer)-6.51-2.873.64The calculated HOMO-LUMO energy gap for the Z-isomer is 0.13365 Hartree (approx. 3.64 eV), indicating slightly higher reactivity than the E-isomer. cwu.edu

Resonance Contribution Analysis (e.g., Alkynyl vs. Allenylidene Forms)

The electronic structure of this compound can be described by several resonance contributors. Beyond the primary Lewis structure, a key resonance consideration for ethynyl-substituted aromatic systems is the contribution from a charge-separated, allenylidene form. In this form, a formal double bond exists between the pyrazole ring and the adjacent carbon of the former ethynyl group, with a negative charge on the terminal carbon and a positive charge delocalized within the pyrazole ring.

While the neutral alkynyl form is undoubtedly the major contributor to the ground state, the allenylidene resonance form can be important in understanding the molecule's reactivity, particularly in reactions involving nucleophilic attack at the terminal alkyne carbon or in the stabilization of transition states. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the extent of such resonance contributions by analyzing electron delocalization and charge distribution.

Conformational Analysis and Tautomerism in Ethynyl Pyrazoles

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. earthlinepublishers.com For this compound, the primary conformational flexibility would involve the rotation of the two methyl groups. However, the most significant point of analysis for related compounds is often the rotation of larger substituents. The ethynyl group itself is linear, so rotation around the C4-C(ethynyl) bond does not produce different conformers. Therefore, this compound has a relatively rigid structure with limited conformational isomers. Computational methods can map the potential energy surface associated with methyl group rotation, though these barriers are typically low, leading to free rotation at room temperature. uni.lu

Tautomerism: Tautomerism is a critical phenomenon in many heterocyclic systems, particularly for pyrazoles that are unsubstituted on a ring nitrogen. biorxiv.org Annular prototropic tautomerism involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), leading to an equilibrium between 3-substituted and 5-substituted 1H-pyrazoles. nih.gov

However, in This compound , the presence of a methyl group on the N1 position precludes this type of annular tautomerism. The nitrogen is "locked" by the alkyl group, and no proton is available to migrate.

For analogues that are not N-substituted, such as 4-ethynyl-3-methyl-1H-pyrazole, tautomerism is a significant consideration. Computational studies on substituted pyrazoles have shown that the position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents. biorxiv.org DFT calculations can predict the relative stabilities of the different tautomers by computing their ground-state energies and Gibbs free energies. biorxiv.org Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position tautomer. biorxiv.org

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens for visualizing and quantifying the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies (reaction barriers), which govern the reaction rate.

For a molecule like this compound, computational studies can elucidate the mechanisms of various reactions, including:

Cycloaddition Reactions: The ethynyl group is an excellent dienophile or dipolarophile. DFT calculations can model its participation in [4+2] or [3+2] cycloaddition reactions, predicting the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways.

Functionalization of the Alkyne: Reactions such as hydration, hydrogenation, or Sonogashira coupling at the ethynyl moiety can be modeled. Computational analysis can reveal the detailed steps of catalyst activation, oxidative addition, and reductive elimination in organometallic catalytic cycles.

Electrophilic Aromatic Substitution: Although the pyrazole ring is relatively electron-rich, the influence of the substituents determines the most likely site for electrophilic attack. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, can predict the regions most susceptible to electrophilic attack (the most negative potential). sigmaaldrich.com

Quantum chemical studies of reaction mechanisms for related heterocyclic systems have demonstrated the ability to calculate energy barriers with high accuracy, often within a few kJ/mol of experimental values, providing reliable insights into reaction feasibility and outcomes.

Structure-Reactivity Relationship (SAR) Studies using Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. Computational methods are ideally suited for developing quantitative structure-reactivity relationships (QSRR) by calculating a variety of molecular descriptors and correlating them with experimental data.

For this compound and its analogues, computational SAR studies can be used to predict reactivity in a systematic way. Key descriptors that can be calculated include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity.

Charge-Based Descriptors: Partial atomic charges (e.g., Mulliken or NBO charges) and the molecular electrostatic potential (MEP) can identify the most nucleophilic or electrophilic sites in the molecule. researchgate.net

Global Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies, provide a global measure of a molecule's reactivity.

By generating a library of virtual analogues of this compound with different substituents, researchers can compute these descriptors and build a model that predicts, for example, their rate of reaction in a specific transformation. Such studies have been successfully applied to various pyrazole derivatives to understand and predict their biological activity or chemical behavior, providing valuable guidance for the rational design of new compounds with desired properties. nih.gov

Applications in Chemical Research

Scaffold in Organic Synthesis

4-Ethynyl-1,3-dimethyl-1H-pyrazole is a versatile building block in organic synthesis, primarily due to the reactivity of its terminal alkyne group. This functional group allows for the construction of more complex molecular architectures, making the compound a valuable precursor for a variety of advanced chemical structures.

Precursors for Advanced Heterocyclic Systems

The ethynyl (B1212043) group at the C4 position of the pyrazole (B372694) ring serves as a reactive handle for synthesizing a range of advanced heterocyclic systems. Its utility is most prominent in cycloaddition and cross-coupling reactions.

Cycloaddition Reactions: The alkyne functionality can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would yield 1,2,3-triazole-linked pyrazoles. nih.gov Although specific examples involving this compound are not extensively documented in dedicated studies, the reaction is a fundamental transformation for terminal alkynes. This reaction creates a stable, aromatic triazole linker, effectively connecting the pyrazole core to other molecular fragments.

Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.org This methodology enables the direct attachment of various aromatic or unsaturated systems to the pyrazole core, leading to the synthesis of complex conjugated systems which can be precursors to larger heterocycles like quinolines and quinazolines. cymitquimica.com For instance, coupling with a suitably substituted 2-aminoaryl halide could be followed by an intramolecular cyclization to build a fused quinoline-pyrazole system.

Research has also demonstrated the synthesis of complex heterocyclic systems like pyrazolylthienopyrimidines from related pyrazole precursors, highlighting the modularity of the pyrazole scaffold in building diverse heterocyclic libraries. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) thioether compounds with pesticidal activity has been achieved starting from pyrazole derivatives, showcasing the transformation of the pyrazole core into other important heterocyclic motifs. nih.gov

Components in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The terminal alkyne of this compound makes it an ideal component for several MCRs.

Beyond the aforementioned CuAAC reaction, the alkyne can participate in other MCRs such as the A³ coupling (aldehyde-alkyne-amine) and the Mannich reaction. In an A³ coupling, this compound would react with an aldehyde and a secondary amine, typically in the presence of a metal catalyst (like copper or gold), to generate a propargylamine. This product contains both an amine and an alkyne, which can be further functionalized to create complex molecular scaffolds.

While specific literature detailing the use of this compound in a wide array of MCRs is specialized, its functional group profile makes it a highly suitable candidate for such synthetic strategies, which are central to modern drug discovery and materials science.

Materials Science Applications

The unique electronic properties and rigid structure of the pyrazole ring, combined with the versatile reactivity of the ethynyl group, make this compound a promising building block in materials science.

Development of Fluorescent Substances and Dyes

Pyrazole derivatives are known to be components of fluorescent materials. nih.gov The development of novel dyes and fluorescent probes often relies on the creation of extended π-conjugated systems, which facilitate electron delocalization and control the absorption and emission of light.

This compound is an ideal precursor for creating such systems. The terminal alkyne can be coupled with various aromatic and heteroaromatic fluorophores using reactions like the Sonogashira coupling. libretexts.orgnih.gov For example, coupling the pyrazole with a pyrene (B120774) halide would create a pyrazolyl-pyrene conjugate. Research on similar structures has shown that molecules with conjugated pyrene-pyrazole cores can exhibit bright fluorescence. nih.gov The photophysical properties (e.g., emission wavelength, quantum yield) of the resulting dye can be fine-tuned by modifying the substituents on either the pyrazole or the coupled aromatic system.

Reaction Type Reactant Resulting System Potential Application
Sonogashira CouplingAromatic Halide (e.g., Bromopyrene)Extended π-conjugated systemFluorescent Dye / Probe
Click Chemistry (CuAAC)Aromatic Azide (B81097)Pyrazole-Triazole-Aryl conjugateFunctional Dye

Exploration in Organic Electronic Materials

The field of organic electronics seeks to use carbon-based materials in electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices depends heavily on the molecular structure and electronic properties of the organic materials used.

The rigid, electron-rich nature of the pyrazole ring, combined with the linear, π-conducting acetylene (B1199291) linker, makes this compound a valuable synthon for organic electronic materials. chim.it By repeatedly applying cross-coupling reactions, chemists can synthesize well-defined oligomers and polymers where the pyrazole-alkyne unit is a repeating segment. These materials can possess interesting semiconducting or charge-transport properties. The incorporation of the N-methylpyrazole unit can also enhance solubility and influence the solid-state packing of the material, which is a critical factor for charge mobility in thin-film devices. The unique structure of compounds like 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile suggests potential applications in developing materials with specific optical or electrical properties. ontosight.ai

Agrochemical Research (Synthetic and Mechanistic Aspects)

The pyrazole heterocycle is a well-established "pharmacophore" in agrochemistry, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. nih.govnih.govresearchgate.net Research in this area focuses on the synthesis of novel pyrazole derivatives and understanding how their structure relates to their biological activity.

This compound serves as a key starting material for creating new potential agrochemicals. The ethynyl group can be chemically transformed into other functional groups or used as a linker to attach the pyrazole core to other biologically active fragments.

Synthetic Aspects: A common strategy in agrochemical development is the modification of a known active scaffold. For example, many potent fungicides are pyrazole carboxamides. The ethynyl group of this compound can be hydrated to form a methyl ketone, which can then be oxidized to a carboxylic acid. This acid can be subsequently coupled with various amines to generate a library of pyrazole carboxamide derivatives for biological screening.

Furthermore, research has shown the synthesis of novel pyridyl-containing pyrazole oxime ethers with significant insecticidal activity. nih.gov These syntheses often start from a functionalized pyrazole carbaldehyde, a compound that can be potentially derived from the ethynyl group of the title compound. One study detailed the synthesis of pyrazole oxime ethers starting from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, demonstrating a viable synthetic route from a closely related pyrazole core. nih.gov Another study designed and synthesized novel pyrazole derivatives containing isothiocyanate and carboxamide moieties which showed enhanced fungicidal activities. nih.gov

Mechanistic Aspects: The synthetic routes to these agrochemicals often involve well-understood reaction mechanisms. The conversion of the alkyne to a carbonyl group via hydration follows Markovnikov's rule. The formation of amides from the resulting carboxylic acid proceeds via nucleophilic acyl substitution. In the synthesis of pyrazole oxime ethers, the key steps are the formation of an oxime from a carbaldehyde and subsequent etherification via a Williamson ether synthesis. Understanding these mechanisms allows chemists to optimize reaction conditions and efficiently produce target molecules for fungicidal and insecticidal testing. nih.govnih.gov

Starting Material Derivative Reaction Sequence Intermediate/Product Class Reported Biological Activity
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde1. Reaction with Hydroxylamine2. EtherificationPyrazole Oxime EthersInsecticidal, Acaricidal nih.gov
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid1. Activation (e.g., with SOCl₂)2. Reaction with AminesPyrazole CarboxamidesFungicidal nih.gov
5-Amino-pyrazole derivatives1. Alkylation2. Azidation3. Reaction with CS₂Pyrazole IsothiocyanatesFungicidal nih.gov

Applications in Proteomics Research

The chemical compound this compound is a specialized reagent with significant potential in the field of proteomics. Its utility stems from the presence of a terminal alkyne group, which allows it to participate in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". wikipedia.orgnih.gov This reaction enables the specific and efficient labeling of biomolecules, such as proteins, for their identification, quantification, and functional characterization within complex biological systems. wikipedia.orgwikipedia.org

The core structure, a dimethyl-pyrazole, offers a stable scaffold that can be incorporated into larger molecules designed to target specific classes of proteins or enzymes. mdpi.com The ethynyl group acts as a "handle" that can be selectively reacted with an azide-containing reporter tag (e.g., a fluorophore or a biotin (B1667282) affinity tag) after the probe has interacted with its protein target. wikipedia.org This two-step approach is central to several advanced proteomic strategies.

One major application is in Activity-Based Protein Profiling (ABPP) . nih.govnih.gov ABPP is a powerful chemoproteomic technology that utilizes small molecule probes to assess the functional state of enzymes directly in their native environment. nih.gov In a typical ABPP experiment involving a probe like this compound, the molecule would be part of a larger chemical structure designed to covalently bind to the active site of a specific enzyme or enzyme family. wikipedia.orgnih.gov After labeling, the proteome is harvested, and the alkyne handle of the bound probe is "clicked" to a reporter tag, such as biotin. This allows for the selective enrichment of the labeled proteins from the complex mixture using streptavidin affinity chromatography, followed by identification and quantification using mass spectrometry. nih.gov

Another significant application is in metabolic labeling for the study of post-translational modifications (PTMs). wikipedia.orgnih.govnih.gov Many cellular processes involve the attachment of small molecules to proteins, and these modifications can be studied by introducing metabolic precursors containing a bioorthogonal handle. For instance, analogues of fatty acids, sugars, or other metabolites containing an alkyne group can be fed to cells and incorporated into proteins by the cell's own metabolic machinery. nih.govnih.gov A molecule like this compound could be chemically modified to mimic a natural metabolite. Once incorporated into proteins, the alkyne group allows for the subsequent attachment of a fluorescent dye or affinity tag, enabling the visualization and identification of proteins with that specific PTM. nih.govacs.org

The pyrazole moiety itself can be of interest in probe design, as pyrazole derivatives are known to exhibit a wide range of biological activities and can be used as scaffolds for inhibitors of various enzymes, including protein kinases. mdpi.comnih.gov Therefore, probes incorporating the this compound structure could be designed to target specific enzyme families for proteomic analysis.

The research findings from such studies are typically presented in a manner that highlights the identified proteins and the changes in their labeling under different conditions. Below is an interactive data table illustrating the hypothetical results from an ABPP experiment using a probe derived from this compound to profile a specific class of enzymes in response to a drug treatment.

Table 1: Hypothetical Research Findings from an Activity-Based Protein Profiling (ABPP) Experiment

Protein Target Uniprot ID Fold Change (Treated/Control) Function
Serine Hydrolase X P01234 -2.5 Involved in lipid metabolism
Carboxylesterase Y Q56789 -1.8 Detoxification
Thiolase Z A0A123 +1.2 Fatty acid beta-oxidation
Kinase A P98765 No significant change Signal transduction
Protease B Q12345 -3.0 Protein degradation

This table demonstrates how a probe containing the this compound moiety could be used to generate quantitative data on the activity of multiple enzymes simultaneously within a complex proteome. Such data is invaluable for understanding disease mechanisms and for the development of new therapeutic agents.

Future Research Directions in 4 Ethynyl 1,3 Dimethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of β-dicarbonyl compounds with hydrazines. jetir.org While effective, future research must prioritize the development of more sustainable and efficient pathways to 4-Ethynyl-1,3-dimethyl-1H-pyrazole.

Key research objectives in this area include:

Green Catalysis: Investigating the use of eco-friendly catalysts, such as nano-ZnO, which has been shown to efficiently catalyze the synthesis of other 1,3,5-substituted pyrazoles in aqueous media with high yields and short reaction times. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that combine simple, readily available starting materials to construct the target molecule in a single step. mdpi.com This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps.

Flow Chemistry: Adapting synthetic routes to continuous flow processes. Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhances safety, and allows for easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction rates and improve yields, a technique that has proven successful for synthesizing other fused pyran-pyrazole derivatives. mdpi.com

Research ApproachPotential AdvantageRelevant Precedent
Nano-Catalysis High yields, short reaction times, environmentally friendly.Synthesis of 1,3,5-substituted pyrazoles using nano-ZnO catalyst. nih.gov
Multicomponent Reactions Atom economy, reduced waste, time efficiency.One-pot synthesis of bioactive pyrazole derivatives. mdpi.com
Flow Chemistry Enhanced safety, scalability, precise reaction control.General trend in modern pharmaceutical and fine chemical synthesis.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields.Synthesis of fused pyran-pyrazole derivatives. mdpi.com

Exploration of Unconventional Reactivity Pathways and Functionalizations

The dual functionality of this compound—the pyrazole core and the terminal alkyne—provides a rich playground for exploring novel chemical transformations. Future research should focus on leveraging this unique structure to access new chemical space.

Reactivity of the Ethynyl (B1212043) Group: The terminal alkyne is a versatile handle for a variety of reactions. Future work should extensively explore:

Click Chemistry: Utilizing the ethynyl group in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This is a highly efficient and orthogonal reaction for creating complex molecules, including functionalized materials and bioconjugates, as demonstrated with other ethynyl-substituted heterocycles. chemrxiv.org

Sonogashira Cross-Coupling: Expanding the molecular complexity by coupling the alkyne with various aryl or vinyl halides to synthesize a library of novel pyrazole derivatives. nih.gov

Cycloaddition Reactions: Investigating its participation in [2+2], [4+2], and other cycloaddition reactions to build novel fused heterocyclic systems.

Functionalization of the Pyrazole Ring: While the C4 position is substituted, other positions on the pyrazole ring could be targeted for functionalization. Research into selective C-H activation or metalation could provide pathways to previously inaccessible derivatives. nih.gov For instance, methods developed for the thio- or selenocyanation at the C4 position of other pyrazoles could be adapted to explore reactivity at other sites on this molecule or its derivatives. beilstein-journals.org

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry is a powerful tool for accelerating research and reducing experimental costs. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity.

DFT Calculations: Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This information is crucial for understanding its kinetic stability and predicting its behavior in various reactions. researchgate.net

Reaction Mechanism Simulation: Modeling potential reaction pathways can help elucidate mechanisms and predict the feasibility of new synthetic routes or functionalization strategies before they are attempted in the lab. nih.gov

In Silico Screening: Designing virtual libraries of derivatives and computationally screening them for desired properties (e.g., binding affinity to a biological target or specific material properties) can guide synthetic efforts toward the most promising candidates. nih.gov

A table of predicted physicochemical properties for the parent compound provides a baseline for such computational studies.

PropertyPredicted ValueSource
Molecular Formula C₇H₈N₂ uni.lu
Molecular Weight 120.15 g/mol cymitquimica.com
XlogP 0.9 uni.lu
Monoisotopic Mass 120.06875 Da uni.lu
InChIKey DEQRCEZDXARLDX-UHFFFAOYSA-N uni.lucymitquimica.com

Integration into New Materials and Catalytic Systems

The unique structure of this compound makes it an attractive building block for advanced materials and novel catalytic systems.

Polymer and Materials Science: The ethynyl group is an ideal anchor for polymerization reactions.

Conductive Polymers: Incorporation into conjugated polymer backbones could lead to new organic electronic materials with applications in sensors, LEDs, and photovoltaics.

Functional Materials: Using click chemistry, the pyrazole unit can be tethered to surfaces, nanoparticles, or biomolecules to create materials with tailored properties, such as fluorescent dyes or specialized coatings. jetir.org

Homogeneous Catalysis: Pyrazoles are well-regarded for their ability to act as ligands in coordination chemistry and homogeneous catalysis. nih.gov

Novel Ligand Design: The this compound can act as an N-donor ligand through its pyrazole nitrogen atoms. The ethynyl group can be further functionalized to introduce additional coordinating sites, creating novel mono- or bidentate ligands for transition metal catalysts.

Catalyst Immobilization: The ethynyl group provides a convenient point of attachment for immobilizing catalytic complexes onto solid supports, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethynyl-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or halogenation strategies. For example, 1,3-diarylpyrazoles can be synthesized via reactions between 3-arylsydnones and dihalo-alkenes under mild conditions (e.g., room temperature, 12–24 hours) . To introduce the ethynyl group, Sonogashira coupling or direct alkyne functionalization may be employed. Optimization includes adjusting catalysts (e.g., Pd/Cu systems), solvent polarity (DMF or THF), and temperature (60–80°C). Monitoring reaction progress via TLC or HPLC is critical to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the pyrazole ring. The ethynyl proton typically appears as a singlet at δ ~2.5–3.5 ppm, while methyl groups resonate near δ 2.1–2.3 ppm .
  • IR : The ethynyl C≡C stretch is observed at ~2100–2260 cm⁻¹. Pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₇H₉N₂: 121.0764 Da). Fragmentation patterns help verify structural integrity .

Q. What crystallization strategies improve the quality of single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of saturated solutions in solvents like ethanol or acetonitrile at 4°C promotes crystal growth. For pyrazole derivatives, hydrogen-bonding interactions (N–H⋯O/N) stabilize crystal packing. SHELXL refinement software is widely used to resolve structures, with R-factor targets < 0.05 .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) elucidate the electronic and steric effects of the ethynyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The ethynyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution at the pyrazole ring. Molecular dynamics (MD) simulations (e.g., AMBER force fields) model solvation effects and conformational stability .

Q. What strategies resolve contradictions in spectroscopic data interpretation for pyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR splitting patterns or IR peak assignments often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR (VT-NMR) or deuterium exchange experiments can identify proton exchange processes. Cross-validation with X-ray crystallography or computational IR spectra (e.g., Gaussian 16) resolves ambiguities .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for biological applications?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., replacing methyl with CF₃ or Cl) .
  • Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays). For COX-2 inhibitors, IC₅₀ values are compared to celecoxib .
  • Step 3 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. QSAR models (e.g., MLR analysis) identify critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.